molecular formula C14H15NO3 B184745 ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 433307-59-6

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No. B184745
M. Wt: 245.27 g/mol
InChI Key: JKLASVCYZWSRKV-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (EMIA) is a naturally occurring compound found in a variety of plant species. It is a derivative of indole, a compound found in many plants and animals. EMIA has been studied for its potential medicinal properties, including anti-tumor, anti-inflammatory, and anti-oxidant activities. Additionally, it has been investigated for its potential use in laboratory experiments.

Scientific Research Applications

Synthetic Pathways and Compound Formation

  • Ethyl and methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates have been shown to react with aromatic amines, leading to regioselective products indicating potential pathways for synthesizing complex indole derivatives (Koz’minykh et al., 2006).

Biological Evaluation and Activity

  • A study on 1,3,4 Oxadiazole derivatives containing the indole moiety reported the synthesis and biological evaluation of these compounds, showcasing a methodological approach to enhance biological activity through structural modification (Muralikrishna et al., 2014).
  • Another research explored the synthesis, characterization, and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, further emphasizing the antimicrobial potential of indole derivatives (Prasad, 2017).

Chemical Synthesis and Characterization

  • Research on the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate highlights the method for creating novel compounds through a three-component reaction, indicating the versatility of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate in synthesizing diverse chemical structures (Nassiri & Milani, 2020).

properties

IUPAC Name

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLASVCYZWSRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355418
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

CAS RN

433307-59-6
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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